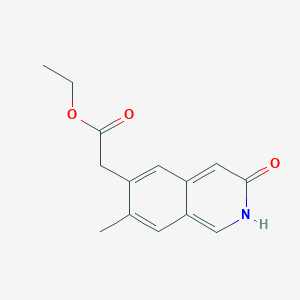

ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate typically involves the reaction of 7-methyl-3-oxo-2H-isoquinoline-6-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of amides or ethers.

Scientific Research Applications

Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline core allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(7-methyl-3-oxo-2H-chromen-6-yl)acetate: Similar structure but with a chromene core.

Ethyl 2-(7-methyl-3-oxo-2H-quinolin-6-yl)acetate: Similar structure but with a quinoline core.

Uniqueness

Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to its chromene and quinoline analogs. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, applications, and comparative studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline moiety, which includes a methyl group at the 7-position and a keto group at the 3-position. Its molecular formula is C15H15NO3, and it has a molar mass of approximately 245.27 g/mol. This structure contributes to its reactivity and biological properties, making it a candidate for further pharmacological studies .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has shown promise as a lead compound for developing new antibiotics and antifungal agents. In particular, it has been tested against various bacterial strains, demonstrating moderate to good efficacy:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound may serve as an effective treatment against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The compound's ability to inhibit fungal growth highlights its potential utility in treating fungal infections .

The biological activity of this compound is thought to involve interactions with cellular targets such as DNA and proteins, potentially acting as a DNA intercalating agent. This mechanism is critical in understanding its anticancer properties, which are currently under investigation .

Comparative Studies

When compared with structurally similar compounds, this compound stands out due to its specific substitution pattern, which enhances its biological activity:

| Compound Name | Notable Properties |

|---|---|

| Ethyl 4-methylcoumarin | Antioxidant activity |

| Ethyl 7-methylisoquinoline | Neuroprotective effects |

| Ethyl 3-benzoylisoquinoline | Anticancer properties |

The unique isoquinoline configuration combined with an acetate functional group may improve solubility and overall bioactivity compared to other derivatives .

Case Studies

- Anticancer Potential : In vitro studies have shown that ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-y)acetate can induce apoptosis in cancer cell lines, particularly MDA-MB-231 breast cancer cells. The compound was observed to enhance caspase activity significantly, indicating its role in programmed cell death mechanisms .

- Microtubule Destabilization : Research indicates that similar compounds can act as microtubule-destabilizing agents, which is crucial for cancer therapy as it prevents cancer cells from dividing effectively .

Properties

CAS No. |

55329-69-6 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate |

InChI |

InChI=1S/C14H15NO3/c1-3-18-14(17)7-10-5-11-6-13(16)15-8-12(11)4-9(10)2/h4-6,8H,3,7H2,1-2H3,(H,15,16) |

InChI Key |

XFFJHUZJYOTQQY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC2=CC(=O)NC=C2C=C1C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.